molecular formula C3H7NO2 B1280360 L-Alanine-3-13C CAS No. 65163-25-9

L-Alanine-3-13C

Cat. No.: B1280360
CAS No.: 65163-25-9
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-IJGDANSWSA-N
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Biochemical Analysis

Biochemical Properties

L-Alanine-3-13C plays a crucial role in various biochemical reactions. It is involved in protein synthesis and serves as a substrate for enzymes such as alanine transaminase, which catalyzes the transfer of an amino group from L-Alanine to alpha-ketoglutarate, forming pyruvate and glutamate. This reaction is essential for the metabolism of amino acids and the production of energy. This compound also interacts with proteins involved in glucose metabolism, such as pyruvate kinase, which converts phosphoenolpyruvate to pyruvate, a key step in glycolysis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby affecting the overall energy balance of the cell. Additionally, this compound can impact the expression of genes related to amino acid metabolism and stress response, leading to changes in cellular function and adaptation to environmental conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, it binds to the active site of alanine transaminase, facilitating the transfer of the amino group. This interaction is crucial for the enzyme’s catalytic activity and the regulation of amino acid metabolism. This compound can also act as an allosteric modulator of certain enzymes, altering their conformation and activity. These molecular interactions are essential for the compound’s role in cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under extreme conditions such as high temperature or pH. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic flux and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Alanine-3-13C can be synthesized through several methods, including the incorporation of carbon-13 labeled precursors during the biosynthesis of alanine. One common method involves the use of 13C-labeled pyruvate as a starting material, which is then converted to this compound through enzymatic transamination reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves microbial fermentation processes using genetically engineered microorganisms that can incorporate carbon-13 into the alanine molecule. These processes are optimized for high yield and purity, ensuring the isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Alanine-3-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Alanine-3-13C has numerous applications in scientific research, including:

Mechanism of Action

L-Alanine-3-13C exerts its effects primarily through its role as a labeled amino acid in metabolic studies. It participates in various biochemical pathways, including glycolysis and the citric acid cycle, where it serves as a substrate for enzymes involved in these processes. The incorporation of carbon-13 allows for the tracking and quantification of metabolic fluxes, providing insights into cellular metabolism and energy production .

Comparison with Similar Compounds

Uniqueness: L-Alanine-3-13C is unique due to its specific labeling at the third carbon position, making it particularly useful for studying specific metabolic pathways and enzyme reactions that involve this carbon atom. This targeted labeling provides more precise information compared to compounds labeled at multiple positions .

Properties

IUPAC Name

(2S)-2-amino(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-IJGDANSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458962
Record name L-Alanine-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65163-25-9
Record name L-Alanine-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is specific labeling with L-Alanine-3-¹³C advantageous for studying large proteins using NMR?

A1: Traditional NMR methods face limitations when studying large proteins due to signal overlap and broadening. L-Alanine-3-¹³C labeling, combined with methyl-TROSY experiments, offers a way to overcome these challenges [, ]. This is advantageous for several reasons:

  • High abundance and wide distribution: Alanine is a common amino acid, providing abundant probes throughout the protein structure [].
  • Tolerance to mutation: Alanine mutations are often well-tolerated, allowing for site-specific labeling without significantly impacting protein structure or function [].
  • Enhanced sensitivity: Methyl-TROSY experiments specifically detect signals from ¹H-¹³C methyl groups, simplifying spectra and improving sensitivity, especially in large proteins [, ].

Q2: What specific research application of L-Alanine-3-¹³C is highlighted in the provided articles?

A2: The research demonstrates the application of L-Alanine-3-¹³C labeling in studying the eukaryotic AAA-ATPase p97, a large protein complex with a molecular weight of 306 kDa []. By incorporating L-Alanine-3-¹³C and utilizing methyl-TROSY NMR experiments, researchers could investigate the structure and dynamics of p97 in complex with its binding partners, showcasing the method's utility for large protein systems.

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